2-Hydroxydec-7-YN-5-one
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Overview
Description
2-Hydroxydec-7-YN-5-one is an organic compound characterized by the presence of a hydroxyl group (-OH) and a triple bond (alkyne) within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxydec-7-YN-5-one typically involves the use of alkyne and hydroxyl functional groups. One common method involves the reaction of a terminal alkyne with a suitable aldehyde or ketone under basic conditions to form the desired product. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxydec-7-YN-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The triple bond can be reduced to form a double bond (alkene) or a single bond (alkane) using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst is often employed.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
2-Hydroxydec-7-YN-5-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving hydroxyl and alkyne groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxydec-7-YN-5-one involves its interaction with molecular targets through its hydroxyl and alkyne functional groups. These interactions can lead to the formation of covalent bonds with target molecules, resulting in changes to their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
Comparison with Similar Compounds
2-Hydroxydec-5-YN-3-one: Similar structure but with the hydroxyl and alkyne groups at different positions.
2-Hydroxyhex-3-YN-5-one: Shorter carbon chain but similar functional groups.
2-Hydroxydec-7-YN-3-one: Different position of the hydroxyl group.
Uniqueness: 2-Hydroxydec-7-YN-5-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
105705-09-7 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-hydroxydec-7-yn-5-one |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-10(12)8-7-9(2)11/h9,11H,3,6-8H2,1-2H3 |
InChI Key |
YAYWPPYAMDTCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCC(=O)CCC(C)O |
Origin of Product |
United States |
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